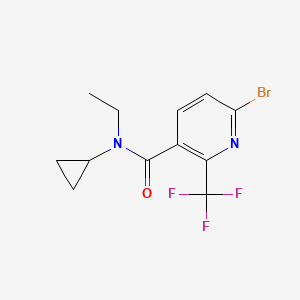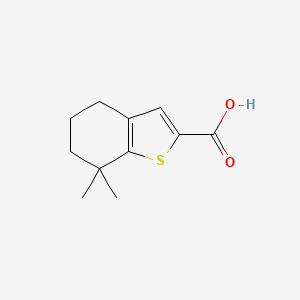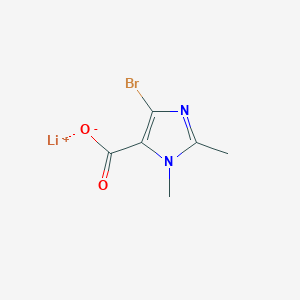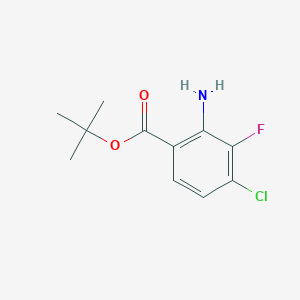
N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
概要
説明
N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide, commonly known as HEMBS, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. HEMBS belongs to the class of sulfonamide compounds, which have been widely used in the pharmaceutical industry for their antibacterial, antiviral, and antitumor properties.
科学的研究の応用
Carbon Capture
N-(2-Hydroxyethyl)-4-methoxybenzenesulfonamide is used in the field of carbon capture. It’s a derivative of piperazine and has good mutual solubility in aqueous solution, a low melting point, and a high boiling point. It has the potential to replace PZ as an activator added in the mixed amine system to capture CO2 .
Flotation Performance
This compound has been synthesized and introduced as a collector for the reverse cationic flotation separation of apatite from quartz. The adsorption mechanisms between this compound and two mineral surfaces were investigated by Fourier transform infrared spectrometer (FTIR), zeta potential measurements and X-ray photoelectron spectroscopy (XPS) analysis .
Tissue Culture
It has applications in tissue culture, where it can be used to grow and maintain biological tissues .
Phosphorylation and Photophosphorylation
This compound is used in the process of phosphorylation and photophosphorylation, which are key processes in cellular energy production .
Fixative Transmission Electron Microscopy
It is used as a fixative in transmission electron microscopy, a microscopy technique in which a beam of electrons is transmitted through a specimen to form an image .
Protein Synthesis
This compound is used in protein synthesis, the process in which cells make proteins .
Preventing Binding to Non-receptor Materials
It is used to prevent binding to non-receptor materials, which can be important in various biological and chemical processes .
Synthesis of Heterocyclic Compounds
With its unique structure, N-(2-Hydroxyethyl)-4-methoxybenzenesulfonamide finds extensive applications in scientific research. As a reagent, it plays a role in the synthesis of heterocyclic compounds .
特性
IUPAC Name |
N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S/c1-14-8-2-4-9(5-3-8)15(12,13)10-6-7-11/h2-5,10-11H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUDZXYVCKKXIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Q & A
Q1: What is the primary target of compounds containing N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide in neurons?
A1: Compounds containing N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide, like KN-93, primarily target the α-calcium–calmodulin-dependent protein kinase II (αCaMKII) in neurons. [, , , ]
Q2: How does inhibiting αCaMKII with these compounds affect neuronal activity?
A2: Inhibiting αCaMKII with compounds containing N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide can have several effects on neuronal activity, including:
- Modulating synaptic plasticity: In experimental Parkinson's disease models, KN-93 reversed alterations in corticostriatal synaptic plasticity. []
- Altering NMDA receptor function: These compounds can block the facilitating effect of clozapine on NMDA-induced currents in medial prefrontal cortex pyramidal cells. []
- Influencing dendritic spine plasticity: KN-93 suppressed RGD-induced actin reorganization and synapse remodeling, suggesting a role for CaMKII in integrin-mediated spine remodeling. []
- Affecting neurotrophin secretion: KN-93 inhibited depolarization-induced postsynaptic secretion of BDNF and NT-3, indicating CaMKII's role in this process. []
Q3: What specific molecular changes have been linked to αCaMKII inhibition by KN-93 in the context of Parkinson's disease?
A3: In a Parkinson's disease model, KN-93 normalized αCaMKII autophosphorylation levels and reversed the abnormal assembly and anchoring of the kinase to the NMDA receptor complex. This normalization was associated with improvements in both corticostriatal synaptic plasticity and motor behavior deficits. []
Q4: Does inhibiting CaMKII with these compounds affect dopamine receptor function?
A4: Research suggests that while CaMKII inhibition itself might not directly impact dopamine receptor function, it can influence dopamine-mediated processes. For example, in nucleus accumbens neurons, prolonged reduction of ATP-mediated responses induced by L-Glutamate was abolished by CaMKII inhibitors KN-62 and KN-93, indicating potential interactions between glutamate and nucleotide receptors. []
Q5: Besides neuroscience, are there other biological processes where N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide-containing compounds show activity?
A6: Yes, research indicates that CaMKII activation, potentially targetable by N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide-containing compounds, regulates omega-3 polyunsaturated fatty acid biosynthesis in rat skeletal muscle. This finding suggests a potential role for CaMKII in metabolic diseases and expands the potential applications of these compounds. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B2426444.png)
![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B2426446.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acrylamide](/img/structure/B2426448.png)
![1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[1-(2-keto-2-piperidino-ethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2426449.png)

![7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B2426452.png)
![N-[1-[(4-Fluorophenyl)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2426454.png)

![3,3-Dimethyl-1-[2-(1,3-thiazol-5-yl)acetyl]piperidine-2-carbonitrile](/img/structure/B2426456.png)



